

# Fmoc-L-2-indanylglycine CAS number and supplier information

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## Compound of Interest

Compound Name: Fmoc-L-2-indanylglycine

Cat. No.: B613421

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## Fmoc-L-2-indanylglycine: A Technical Guide for Researchers

This technical guide provides essential information on **Fmoc-L-2-indanylglycine**, a key building block for researchers, scientists, and professionals involved in drug development and peptide chemistry. Below, you will find its Chemical Abstracts Service (CAS) number, a list of suppliers, a detailed experimental protocol for its application in solid-phase peptide synthesis (SPPS), and visualizations of the synthetic workflow and its role in modulating biological pathways.

## Core Compound Information

**Fmoc-L-2-indanylglycine** is an amino acid derivative valued in medicinal chemistry for its ability to introduce conformational rigidity into peptides.<sup>[1]</sup> The indanyl side chain enhances the structural diversity of synthetic peptides, which can lead to improved efficacy and selectivity in drug candidates.<sup>[1]</sup> The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in standard peptide synthesis protocols.<sup>[1]</sup>

## Compound Data

Property	Value	Reference
CAS Number	205526-39-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C26H23NO4	<a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	413.47 g/mol	<a href="#">[3]</a> <a href="#">[5]</a>
Synonyms	Fmoc-Igl-OH, N-Fmoc-L-2-indanylglycine, Fmoc-(2-indanyl)-L-glycine	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>

## Supplier Information

Supplier	Website/Contact	Notes
Clearsynth	--INVALID-LINK--	Offers the compound for research applications. <a href="#">[2]</a>
Aapptec Peptides	--INVALID-LINK--	Provides Fmoc-Igl-OH for peptide synthesis. <a href="#">[3]</a>
Santa Cruz Biotechnology	--INVALID-LINK--	Supplies Fmoc-(2-indanyl)-Gly-OH as a protected glycine derivative. <a href="#">[1]</a>
P&S Chemicals	--INVALID-LINK--	Lists Fmoc-L-2-indanylglycine and offers quotations. <a href="#">[4]</a>
ChemicalBook	--INVALID-LINK--	Provides product details and lists multiple international suppliers. <a href="#">[5]</a> <a href="#">[6]</a>
Advanced ChemTech	--INVALID-LINK--	Offers Fmoc-2-Igl-OH for amino acid and peptide research. <a href="#">[7]</a>
Abound	--INVALID-LINK--	Lists the compound as a chemical building block.

# Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of **Fmoc-L-2-indanylglycine** into a peptide sequence using Fmoc-based solid-phase peptide synthesis. This process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

## Resin Preparation

- Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide).[3][5]
- Swelling: Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes to ensure optimal reaction conditions.[2][5]

## Fmoc Deprotection

- Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating it with a 20% solution of piperidine in DMF.[2]
- This reaction is typically carried out for 5-10 minutes and may be repeated to ensure complete deprotection.[2]
- Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-adduct.[2]

## Amino Acid Coupling

- Activation: In a separate vessel, activate **Fmoc-L-2-indanylglycine** (typically 3 equivalents) by dissolving it in DMF with a coupling agent (e.g., HBTU or HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents).[2]
- Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
- Allow the reaction to proceed for 1-2 hours at room temperature with agitation to ensure complete coupling.[2]
- Wash the resin extensively with DMF to remove any unreacted reagents.

## Repetition of the Synthesis Cycle

- Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.[3]

## Cleavage and Deprotection

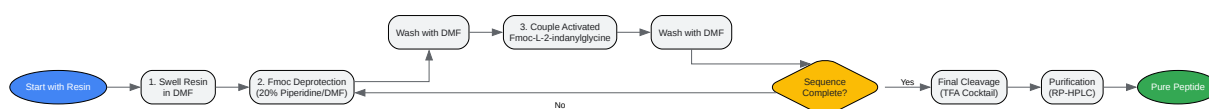
- Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups.
- This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (TIS).[3] The exact composition of the cocktail depends on the amino acids in the peptide sequence.
- The reaction is usually carried out for 2-4 hours at room temperature.[3]

## Peptide Precipitation and Purification

- Filter the resin and precipitate the crude peptide from the cleavage solution by adding it to cold diethyl ether.[2]
- Collect the peptide pellet by centrifugation and dry it under a vacuum.[2]
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).[2]

## Visualizations

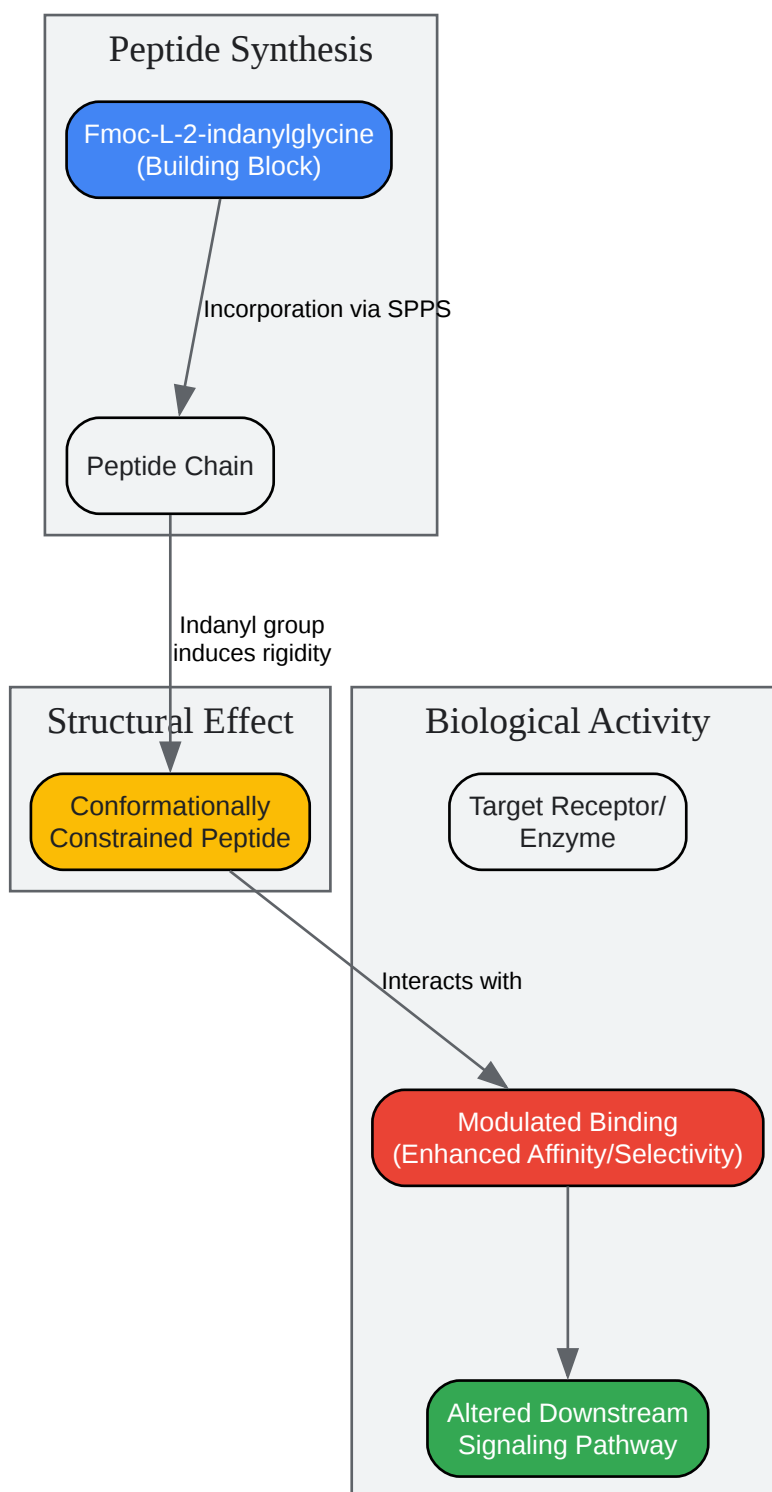
### Fmoc-SPPS Workflow



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Caption: A flowchart of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

## Conceptual Role in Modulating Biological Pathways



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Caption: The conceptual role of **Fmoc-L-2-indanylglycine** in drug development.

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